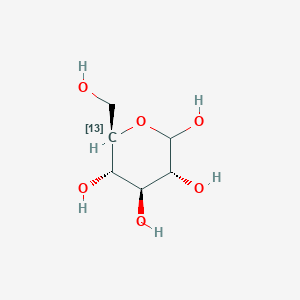

D-Glucose-5-13C

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-XCIUHENGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Glucose-5-¹³C for Studying Glycolysis versus Pentose Phosphate Pathway: An In-depth Technical Guide

Introduction: The Power of Positional Isotopic Labeling in Metabolic Research

In the landscape of metabolic research, stable isotope tracing has emerged as an indispensable tool for elucidating the intricate network of biochemical reactions that sustain life.[1] By introducing molecules labeled with stable isotopes like Carbon-13 (¹³C), researchers can track the fate of these molecules through various metabolic pathways, providing a dynamic view of cellular metabolism.[2][3] This approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of the rates of metabolic reactions, offering profound insights into cellular physiology in both healthy and diseased states.[4][5][6]

The choice of the isotopic tracer is paramount and significantly influences the quality and scope of the experimental data.[7][8][9] While uniformly labeled substrates provide a general overview of carbon flow, positionally labeled isotopes, such as D-Glucose-5-¹³C, offer a more nuanced and powerful approach to dissect specific pathways. This guide provides an in-depth technical overview of the application of D-Glucose-5-¹³C for the simultaneous investigation of two central pillars of glucose metabolism: Glycolysis and the Pentose Phosphate Pathway (PPP). We will explore the underlying biochemical principles, experimental design, analytical methodologies, and data interpretation, equipping researchers, scientists, and drug development professionals with the knowledge to leverage this powerful tracer in their studies.

Biochemical Rationale: Why D-Glucose-5-¹³C is a Superior Tracer for Glycolysis vs. PPP Flux

The strategic placement of the ¹³C label at the fifth carbon position of glucose is what makes D-Glucose-5-¹³C a particularly insightful tracer. The differential processing of this labeled carbon in glycolysis and the PPP leads to distinct labeling patterns in downstream metabolites, which can be detected and quantified.

Glycolysis: In the glycolytic pathway, the six-carbon glucose molecule is ultimately cleaved into two three-carbon pyruvate molecules. The C5 of the original glucose molecule becomes the C2 of pyruvate. Therefore, by analyzing the isotopic enrichment at the C2 position of pyruvate or its downstream metabolites like lactate and alanine, one can directly quantify the flux of glucose through glycolysis.

Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for producing NADPH and the precursors for nucleotide biosynthesis.[10][11][12] The oxidative phase of the PPP involves the decarboxylation of glucose-6-phosphate at the C1 position. The remaining five carbons are then rearranged in the non-oxidative phase. When D-Glucose-5-¹³C enters the PPP, the ¹³C label is retained and shuffled. A key reaction in the non-oxidative PPP is the transketolase reaction, which transfers a two-carbon unit. This results in the ¹³C label from the original C5 of glucose appearing in different positions of the resulting fructose-6-phosphate and glyceraldehyde-3-phosphate, which can re-enter the glycolytic pathway. This "scrambling" of the label provides a unique signature of PPP activity.

By simultaneously measuring the distinct labeling patterns in metabolites derived from both pathways, D-Glucose-5-¹³C allows for a robust and quantitative assessment of the relative flux through glycolysis and the PPP.

Experimental Design and Methodology

A well-designed experiment is crucial for obtaining high-quality, interpretable data. The following sections outline a typical workflow for a D-Glucose-5-¹³C tracing study.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest. This is typically around 80% confluency.[2]

-

Media Formulation: The day before the experiment, prepare a glucose-free culture medium supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.

-

Labeling: On the day of the experiment, wash the cells with pre-warmed glucose-free medium and then switch to the labeling medium containing D-Glucose-5-¹³C at a known concentration (e.g., 10 mM).[2]

-

Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time can range from minutes to over 24 hours depending on the cell type and the pathways being studied.[2][13]

Metabolite Extraction

-

Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.[2]

-

Extraction: Add a pre-chilled extraction solvent, typically 80% methanol, to the cells.[2]

-

Cell Lysis and Collection: Scrape the cells in the methanol and transfer the suspension to a microcentrifuge tube.

-

Protein and Debris Removal: Centrifuge the samples at high speed to pellet cell debris.

-

Sample Storage: The supernatant containing the extracted metabolites can be stored at -80°C until analysis.

Analytical Techniques for ¹³C-Labeled Metabolite Analysis

The two primary analytical techniques for detecting and quantifying ¹³C-labeled metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that can provide detailed information about the positional isotopomers of metabolites.[14][15]

-

1D ¹³C NMR: This is the most direct method to observe the ¹³C-labeled carbon atoms.[14] The chemical shift of the carbon provides information about its chemical environment, and the signal intensity is proportional to the concentration of the labeled metabolite.

-

2D NMR (e.g., ¹H-¹³C HSQC): Two-dimensional NMR techniques can provide even more detailed information by correlating the signals of ¹³C atoms with their attached protons, aiding in the unambiguous identification of labeled positions.[15]

Sample Preparation for NMR:

-

Lyophilize the metabolite extract to remove the solvent.

-

Reconstitute the dried extract in a deuterated solvent, such as D₂O, containing a known concentration of an internal standard.

-

Transfer the solution to an NMR tube for analysis.[14]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it can be used to identify and quantify the mass isotopologues of metabolites.

-

GC-MS: This technique is well-suited for the analysis of volatile and thermally stable metabolites. Derivatization is often required to increase the volatility of polar metabolites like organic acids and sugars.[16][17]

-

LC-MS: LC-MS is a versatile technique that can be used to analyze a wide range of metabolites without the need for derivatization.[18][19]

Data Analysis with MS: The output of an MS experiment is a mass spectrum that shows the distribution of different mass isotopologues for a given metabolite. This data can be used to calculate the fractional enrichment of ¹³C in the metabolite pool.

Data Analysis and Interpretation

The analysis of data from D-Glucose-5-¹³C tracing experiments involves determining the fractional enrichment of ¹³C in key downstream metabolites. This information is then used to calculate the relative flux through glycolysis and the PPP.

Table 1: Hypothetical Quantitative Data from a D-Glucose-5-¹³C Tracing Experiment

| Metabolite | Analytical Technique | Measured Parameter | Control Cells | Treated Cells | Interpretation |

| Lactate (C2) | NMR/MS | % ¹³C Enrichment | 50% | 30% | Decreased glycolytic flux in treated cells. |

| Ribose-5-Phosphate | LC-MS | % ¹³C Enrichment | 20% | 45% | Increased PPP flux in treated cells. |

| Glutamate (C4) | NMR/MS | % ¹³C Enrichment | 40% | 25% | Reduced entry of glycolytic carbon into the TCA cycle. |

| Fructose-6-Phosphate | LC-MS | Mass Isotopologue Distribution | M+1 dominant | M+1 and M+2 | Increased scrambling of the ¹³C label indicates higher PPP activity. |

Flux Calculation: The fractional enrichment data can be used in mathematical models to calculate the relative flux through different pathways. Several software packages are available for ¹³C-MFA, which can take into account the complex network of metabolic reactions.[20][21]

Conclusion: A Powerful Tool for Metabolic Phenotyping

D-Glucose-5-¹³C is a powerful and insightful tracer for dissecting the complexities of central carbon metabolism. By providing a means to simultaneously quantify the flux through glycolysis and the pentose phosphate pathway, it enables a deeper understanding of cellular metabolic phenotypes. The methodologies outlined in this guide, from experimental design to data analysis, provide a framework for researchers to confidently employ this technique in their own studies. The ability to discern changes in these critical pathways is invaluable for basic research, drug discovery, and the development of novel therapeutic strategies targeting cellular metabolism.

References

-

13C-Flux.Net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

-

Tissot, M., Normand, C., & Beylot, M. (1989). Positional isotopic analysis of 13C-labelled glucose by mass spectrometry: applications to the study of gluconeogenesis in liver cells. Biomedical & Environmental Mass Spectrometry, 18(11), 1010–1015. Retrieved from [Link]

-

Gebril, H. M., Jekabsone, A., & McKenna, M. C. (2018). 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway. Journal of Cerebral Blood Flow & Metabolism, 38(10), 1803–1818. Retrieved from [Link]

-

Khan, M. A. (2020). How to analyze 13C metabolic flux? ResearchGate. Retrieved from [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(9), 2856–2877. Retrieved from [Link]

-

Satapati, S., Kucejova, B., Duarte, J. A., Fletcher, J. A., & Burgess, S. C. (2015). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. Journal of Biological Chemistry, 290(25), 15563–15575. Retrieved from [Link]

-

Le, A., & Le, A. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolites, 2(4), 935–953. Retrieved from [Link]

-

Nath, J., Smith, T., Hollis, A., Ebbs, S., Canbilen, S. W., Tennant, D. A., Ready, A. R., & Ludwig, C. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. Journal of Translational Medicine, 14(1), 221. Retrieved from [Link]

-

Hanke, T., Heiland, I., & Heinzel, T. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,2-¹³C glucose tracing and metabolic flux analysis indicate neutrophils switch to pentose cycle during oxidative burst induced by PMA (Related to Fig. 3). Retrieved from [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-11. Retrieved from [Link]

-

Gebril, H. M., Jekabsone, A., & McKenna, M. C. (2019). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. Neurochemical Research, 44(9), 2139–2153. Retrieved from [Link]

-

El-Sayed, N. N., & El-Sawy, E. R. (2025). d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. Journal of Radioanalytical and Nuclear Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Positional isotopic analysis of 13C-labelled glucose by mass spectrometry: applications to the study of gluconeogenesis in liver cells. Retrieved from [Link]

-

springermedizin.de. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. Retrieved from [Link]

-

Grankvist, K., Watrous, J. D., Lagerborg, K. A., Ly, M., & Jain, M. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 30(2), 594–604.e4. Retrieved from [Link]

-

Computational Systems Biology. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. Retrieved from [Link]

-

bioRxiv. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the steps toward ¹³C‐positional isotopomer labelling approach establishment. Retrieved from [Link]

-

Rothman, D. L., Behar, K. L., Hetherington, H. P., & Shulman, R. G. (1993). Localized 13C NMR spectroscopy in the human brain of amino acid labeling from D-[1-13C]glucose. Proceedings of the National Academy of Sciences, 90(12), 5662–5666. Retrieved from [Link]

-

Acket, S., & Gakière, B. (2017). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis. Analytical Biochemistry, 525, 7–13. Retrieved from [Link]

-

Fan, T. W.-M., & Lane, A. N. (2016). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Methods in Molecular Biology (pp. 141–155). Retrieved from [Link]

-

Lefebvre, P., Mosora, F., Lacroix, M., Luyckx, A., Lopez-Habib, G., & Duchesne, J. (1975). Naturally labeled 13C-glucose. Metabolic studies in human diabetes and obesity. Diabetes, 24(2), 185–189. Retrieved from [Link]

-

ISMRM. (n.d.). A 13C Isotopomer Model for Accurate NMR Quantification of Substrate Selection and Anaplerosis. Retrieved from [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(5), 525–536. Retrieved from [Link]

-

Khan Academy. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

-

Maher, E. A., Marin-Valencia, I., Bachoo, R. M., Mashimo, T., Rais, R., Hatanpaa, K. J., ... & DeBerardinis, R. J. (2012). Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors. Molecular cancer research : MCR, 10(11), 1461–1471. Retrieved from [Link]

-

Jack Westin. (n.d.). Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway - MCAT Content. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Khan Academy [khanacademy.org]

- 12. jackwestin.com [jackwestin.com]

- 13. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Positional isotopic analysis of 13C-labelled glucose by mass spectrometry: applications to the study of gluconeogenesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for D-Glucose-5-13C Tracer Experiments

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Stable isotope tracing with Carbon-13 (¹³C) has become an indispensable tool for elucidating the intricate complexities of cellular metabolism. The choice of the isotopic tracer is a critical determinant of the precision with which metabolic fluxes can be estimated. This guide provides a comprehensive overview and detailed protocols for the effective design and execution of tracer experiments utilizing D-Glucose-5-¹³C. We will delve into the unique advantages of labeling the C5 position of glucose, the metabolic fate of this specific carbon, and its applications in dissecting key metabolic pathways, including the Pentose Phosphate Pathway (PPP) and serine biosynthesis. This document is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to implement robust and insightful D-Glucose-5-¹³C tracer experiments.

Introduction: The Strategic Advantage of the 5-¹³C Label

Metabolic flux analysis (MFA) using ¹³C-labeled substrates offers a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only provide a static snapshot of metabolite levels.[1] By introducing a substrate enriched with ¹³C, we can track the incorporation of this heavy isotope into downstream metabolites, thereby elucidating metabolic fluxes and pathway activities.[1]

While uniformly labeled glucose ([U-¹³C₆]-Glucose) provides a general overview of glucose metabolism, position-specific tracers, such as D-Glucose-5-¹³C, offer a more nuanced and targeted approach. The strategic placement of the ¹³C label on the fifth carbon of glucose allows for the specific interrogation of pathways where the carbon backbone of glucose is rearranged or decarboxylated. This provides a powerful tool to dissect the relative contributions of glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle to cellular bioenergetics and biosynthesis.

The primary advantage of D-Glucose-5-¹³C lies in its ability to trace the fate of the C2 and C5 carbons of glucose, which share a common metabolic destiny through glycolysis and subsequent entry into the TCA cycle. Understanding this fate is key to designing and interpreting experiments with this tracer.

The Metabolic Journey of the 5th Carbon of Glucose

Upon entering the cell, D-Glucose-5-¹³C is phosphorylated to Glucose-6-Phosphate (G6P). From here, it can enter several key metabolic pathways:

-

Glycolysis: Through a series of enzymatic reactions, G6P is converted to pyruvate. During this process, the 5-¹³C label of glucose becomes the C2 of one of the two resulting pyruvate molecules.

-

TCA Cycle: Pyruvate is then decarboxylated to Acetyl-CoA, with the C1 of pyruvate being lost as CO₂. The remaining two carbons of Acetyl-CoA, including the original 5-¹³C from glucose (now at the C2 position), enter the TCA cycle. Within the TCA cycle, carbons 2 and 5 of the original glucose molecule, which enter as the first carbon of acetate, are released as CO₂ during the second turn of the cycle.[2]

-

Pentose Phosphate Pathway (PPP): In the oxidative branch of the PPP, the C1 of glucose is lost as CO₂. The remaining carbons are rearranged to form various pentose phosphates. The fate of the 5-¹³C label in the non-oxidative PPP is complex and can be used to assess the recycling of pentoses back into glycolysis.

-

Serine and Glycine Biosynthesis: The glycolytic intermediate 3-phosphoglycerate (3-PG) can be diverted into the serine synthesis pathway. The carbon backbone of serine is derived from 3-PG, and therefore, the 5-¹³C label can be traced into serine and subsequently glycine.[3][4]

Visualizing the Path of D-Glucose-5-¹³C

Caption: Metabolic fate of the 5-¹³C label from D-Glucose.

Experimental Design and Protocols

A successful D-Glucose-5-¹³C tracer experiment requires meticulous planning and execution. The general workflow encompasses tracer selection, cell culture and labeling, metabolite extraction, and subsequent analysis by mass spectrometry.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| D-Glucose-5-¹³C | Cambridge Isotope Laboratories | CLM-467 |

| Glucose-free DMEM | Gibco | 11966025 |

| Dialyzed Fetal Bovine Serum (dFBS) | Gibco | 26400044 |

| LC-MS Grade Water | Fisher Scientific | W6-4 |

| LC-MS Grade Acetonitrile | Fisher Scientific | A955-4 |

| LC-MS Grade Methanol | Fisher Scientific | A456-4 |

| 80% Methanol (pre-chilled to -80°C) | - | - |

| Phosphate-Buffered Saline (PBS), ice-cold | Gibco | 10010023 |

Protocol: Cell Culture and Labeling

This protocol is a general guideline for labeling adherent mammalian cells. Optimization may be required for specific cell lines and experimental conditions.

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of labeling. A minimum of three biological replicates is recommended.

-

Pre-labeling Culture: One hour before introducing the tracer, replace the standard culture medium with pre-warmed glucose-free DMEM supplemented with 10% dialyzed FBS. This step is crucial to deplete the unlabeled glucose pool.

-

Labeling: Aspirate the glucose-free medium and add pre-warmed labeling medium containing D-Glucose-5-¹³C at the desired concentration (e.g., 10 mM). The optimal labeling time depends on the pathway of interest; glycolysis reaches isotopic steady-state within minutes, while the TCA cycle may take several hours.

-

Quenching: To halt metabolic activity instantaneously, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol. Place the plate on dry ice for 10 minutes.

Protocol: Metabolite Extraction

-

Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Phase Separation: Add an equal volume of ice-cold water and two volumes of ice-cold chloroform to the cell suspension. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases.

-

Collection: Carefully collect the upper aqueous layer, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

-

Drying: Dry the metabolite extract under a vacuum concentrator (e.g., SpeedVac).

Protocol: Sample Preparation for LC-MS Analysis

-

Reconstitution: Resuspend the dried metabolite extracts in a suitable solvent for your LC-MS method (e.g., 50% acetonitrile in water).

-

Centrifugation: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to pellet any insoluble debris.

-

Transfer: Transfer the supernatant to LC-MS vials for analysis.

Experimental Workflow Overview

Caption: A generalized workflow for a D-Glucose-5-¹³C tracer study.

Data Analysis and Interpretation

The analysis of data from ¹³C tracer experiments involves several key steps:

-

Peak Integration and Isotopologue Distribution: The raw LC-MS data is processed to identify and integrate the peaks corresponding to the metabolites of interest. The mass isotopomer distribution (MID) for each metabolite is then determined, which represents the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Natural Abundance Correction: It is crucial to correct for the natural abundance of ¹³C and other heavy isotopes to accurately determine the fractional enrichment from the introduced tracer. Several software packages and algorithms are available for this correction.

-

Metabolic Flux Analysis: The corrected isotopologue distribution data is then used to calculate the fractional contribution of the tracer to each metabolite pool. This information can be used in metabolic models to estimate the fluxes through various pathways.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low ¹³C Incorporation | Insufficient labeling time. | Optimize the labeling time for your specific pathway of interest. |

| Incomplete depletion of unlabeled glucose. | Ensure the pre-labeling incubation in glucose-free medium is sufficient. | |

| High Variability Between Replicates | Inconsistent cell numbers. | Ensure accurate and consistent cell seeding. |

| Incomplete quenching. | Ensure rapid and complete quenching with ice-cold methanol on dry ice. | |

| Poor Peak Shape in LC-MS | Incomplete removal of salts or lipids. | Optimize the metabolite extraction protocol. |

| Inappropriate reconstitution solvent. | Test different reconstitution solvents for compatibility with your LC-MS method. |

Conclusion

D-Glucose-5-¹³C tracer experiments provide a powerful and nuanced approach to dissecting cellular metabolism. By understanding the metabolic fate of the 5-¹³C label and implementing robust experimental protocols, researchers can gain valuable insights into the dynamic regulation of key metabolic pathways. This knowledge is critical for advancing our understanding of disease states and for the development of novel therapeutic strategies that target metabolic vulnerabilities.

References

-

Metabolic fate of each carbon atoms provided by glucose. Carbons 3 (C3)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Tracer selection for the oxidative pentose phosphate pathway flux. (A)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PubMed Central. (n.d.). Retrieved from [Link]

-

13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PubMed Central. (n.d.). Retrieved from [Link]

-

Analysis of glucose-derived amino acids involved in one-carbon and cancer metabolism by stable-isotope labeling and gas chromatography mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]

-

Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PubMed Central. (n.d.). Retrieved from [Link]

-

Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - MDPI. (n.d.). Retrieved from [Link]

-

Metabolic Fate of Glucose Metabolic Fate of Fatty Acids - CSUN. (n.d.). Retrieved from [Link]

-

Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC. (n.d.). Retrieved from [Link]

-

Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) - ResearchGate. (n.d.). Retrieved from [Link]

-

13C-based metabolic flux analysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Metabolic fate of glucose and candidate signaling and excess-fuel detoxification pathways in pancreatic β-cells - PMC. (n.d.). Retrieved from [Link]

-

Observation of glycolytic metabolism being diverted into serine and... - ResearchGate. (n.d.). Retrieved from [Link]

-

Tracking labeled Carbons in Glucose fixed - YouTube. (2020, April 24). Retrieved from [Link]

-

Isotope Labeling in Metabolomics and Fluxomics, Charles Evans - YouTube. (2017, July 12). Retrieved from [Link]

-

Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture | PNAS. (n.d.). Retrieved from [Link]

-

13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo - bioRxiv. (n.d.). Retrieved from [Link]

-

Fate of glucose. The major pathways shown in this diagram are... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of glucose-derived amino acids involved in one-carbon and cancer metabolism by stable-isotope labeling and gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: High-Resolution NMR Spectroscopy for D-Glucose-5-13C Metabolic Flux Analysis

Executive Summary & Strategic Rationale

This guide details the methodology for utilizing D-Glucose-5-13C as a metabolic tracer in nuclear magnetic resonance (NMR) spectroscopy. While uniformly labeled glucose ([U-13C]Glc) is common for total enrichment studies, and [1,2-13C]Glc is the standard for Pentose Phosphate Pathway (PPP) quantification, [5-13C]Glucose offers a unique, high-fidelity window into the specific fate of the triose phosphate pool and downstream TCA cycle anaplerosis.

Why D-Glucose-5-13C?

-

Glycolytic Fidelity: The C5 position of glucose is mapped exclusively to the C2 position of pyruvate (and consequently Lactate C2 and Alanine C2) via glycolysis.

-

TCA Cycle Entry: Upon decarboxylation by Pyruvate Dehydrogenase (PDH), the C1 of pyruvate is lost. However, the label from [5-13C]Glucose (now [2-13C]Pyruvate) is retained as the C1 (carbonyl) of Acetyl-CoA .

-

Spectral Clarity: In 1H-13C HSQC spectra, the C5 methine signal of glucose is spectrally distinct from the C6 methylene, allowing for unambiguous quantification of substrate consumption versus product formation without the complex coupling patterns seen in uniformly labeled substrates.

Technical Background: The Physics of Detection

The Anomeric Equilibrium

In aqueous solution, D-Glucose-5-13C exists in a dynamic equilibrium between

- -D-Glucose-5-13C: 13C resonance at ~72.1 ppm .

- -D-Glucose-5-13C: 13C resonance at ~76.6 ppm .

-

Critical Implication: Quantitative analysis must integrate both anomeric peaks to calculate total remaining substrate. Failure to account for the

ratio leads to a ~35% underestimation of substrate concentration.

Scalar Coupling ( )

The primary detection mode recommended is 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence).

-

Signal Phasing: The C5 carbon is a methine (CH). In multiplicity-edited HSQC, this appears as a positive peak (often color-coded red).

-

Contrast: The adjacent C6 carbon is a methylene (CH2), appearing as a negative peak (blue). This phase difference acts as an internal control for peak assignment.

Experimental Protocol: Sample Preparation

Objective: Extract intracellular metabolites while quenching metabolic activity to prevent "flux blurring" (post-sampling metabolism).

Reagents:

-

LC-MS Grade Methanol (MeOH)

-

LC-MS Grade Chloroform (CHCl3)

-

HPLC Grade Water

-

Liquid Nitrogen[1]

-

NMR Buffer: 100 mM Phosphate buffer (pH 7.4) in D2O, containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

Step-by-Step Extraction Workflow

-

Quenching: Rapidly wash cells (adherent or suspension) with ice-cold PBS. Immediately add liquid nitrogen or pre-cooled MeOH (-80°C) to stop enzymatic activity instantly.

-

Cell Lysis (Biphasic Extraction):

-

Add MeOH:CHCl3:Water in a ratio of 1:1:1 (e.g., 400 µL each).

-

Why? This separates polar metabolites (glucose, lactate, amino acids) into the upper aqueous phase and lipids into the lower organic phase.

-

-

Vortex & Centrifuge: Vortex vigorously for 1 min. Centrifuge at 10,000 x g for 15 min at 4°C.

-

Phase Separation: Carefully pipette the upper aqueous layer (methanol/water) into a new tube. Avoid the interphase layer (proteins).

-

Lyophilization: Evaporate the methanol using a SpeedVac (room temp) or lyophilizer.

-

Critical Step: Ensure the sample is completely dry to remove protonated solvents that interfere with NMR water suppression.

-

-

Reconstitution: Dissolve the dried pellet in 600 µL NMR Buffer (D2O + DSS) . Transfer to a 5mm NMR tube.[2]

NMR Acquisition Parameters

Instrument: 600 MHz (or higher) spectrometer equipped with a CryoProbe (critical for 13C sensitivity). Temperature: 298 K (25°C).

Experiment 1: 1D 1H NOESY (Metabolic Overview)

-

Pulse Sequence: noesygppr1d (Bruker) or equivalent.

-

Purpose: Quantitative overview of all abundant metabolites.

-

Water Suppression: Presaturation during relaxation delay and mixing time.

-

Parameters:

-

Sweep Width: 12-14 ppm.

-

Scans: 64 - 128.

-

Relaxation Delay (D1): 4.0 s (ensure full relaxation for quantitation).

-

Experiment 2: 2D 1H-13C HSQC (The "Gold Standard")

-

Pulse Sequence: hsqcedetgpsisp2.3 (Sensitivity enhanced, multiplicity edited).

-

Purpose: Resolves overlapping proton signals by dispersing them into the carbon dimension. Specifically detects the 13C-H correlations of the labeled positions.

-

Parameters:

-

F2 (1H): 2048 points, SW 10-12 ppm.

-

F1 (13C): 256-512 increments, SW 160 ppm (to cover carbonyls if needed, otherwise 100 ppm is sufficient for aliphatic).

-

Scans: 8 - 32 (depending on concentration).

-

CNST2 (Coupling): Set to 145 Hz (average

).

-

Data Analysis & Interpretation

Atom Mapping Logic

When [5-13C]Glucose is metabolized, the label is transferred with high specificity. Use the table below to assign peaks.

| Metabolite | Label Position | Est. 1H Shift (ppm) | Est. 13C Shift (ppm) | Multiplicity (HSQC) | Pathway Indicator |

| Glucose ( | C5-H5 | 3.82 | 72.1 | Positive (CH) | Substrate |

| Glucose ( | C5-H5 | 3.45 | 76.6 | Positive (CH) | Substrate |

| Pyruvate | C2 (Ketone) | N/A (No H) | 206.0 | Invisible in HSQC* | Glycolysis |

| Lactate | C2-H2 | 4.11 | 69.3 | Positive (CH) | Glycolysis (Anaerobic) |

| Alanine | C2-H2 | 3.78 | 51.0 | Positive (CH) | Transamination |

| Glutamate | C1 | N/A | 175.0 | Invisible in HSQC | TCA Entry (via Acetyl-CoA) |

| Glutamate | C5 | N/A | 182.0 | Invisible in HSQC | TCA Cycling |

Note on Pyruvate: Pyruvate C2 is a quaternary carbon (C=O) and has no attached protons. Therefore, it will not appear in the HSQC spectrum. To track flux into pyruvate, you must monitor its reduction product (Lactate C2 ) or its transamination product (Alanine C2 ). Alternatively, run a 1D 13C spectrum (requires high concentration).

Calculating Flux Ratios

To determine the fraction of lactate derived from the exogenous glucose:

-

Total Lactate is measured from the 1D 1H spectrum (methyl doublet at 1.33 ppm).

-

[2-13C]Lactate is quantified from the HSQC cross-peak (or the 13C satellites in the 1D 1H spectrum).

Visualization of Metabolic Fate[2][3][4][5]

The following diagrams illustrate the workflow and the specific carbon atom mapping for [5-13C]Glucose.

Experimental Workflow

Caption: Figure 1. Optimized workflow for NMR-based metabolic flux analysis. The critical step is rapid quenching to preserve the metabolic snapshot.

Atom Mapping: Glycolysis vs. TCA

Caption: Figure 2.[3][4] Carbon atom mapping of [5-13C]Glucose. The C5 label becomes the C2 of Pyruvate. Upon entry into the TCA cycle (via PDH), it becomes the C1 (carbonyl) of Acetyl-CoA.

Troubleshooting & Quality Control

-

Issue: Low Sensitivity in HSQC.

-

Cause: Insufficient metabolite concentration or poor probe tuning.

-

Solution: Increase number of scans (NS) by factor of 4 (doubles S/N). Ensure CryoProbe is tuned and matched to the salty sample (buffer effect).

-

-

Issue: Water Signal Obscuring Glucose Anomers.

-

Cause: Incomplete drying or poor suppression.

-

Solution: Use excitation sculpting pulse sequences (zgesgp) for 1D 1H. Ensure lyophilization is performed for >12 hours.

-

-

Issue: Chemical Shift Drifting.

-

Cause: pH variations.

-

Solution: Strictly buffer samples to pH 7.4. Chemical shifts of organic acids (Lactate, Pyruvate) are highly pH-dependent. Always reference to DSS at 0.00 ppm.

-

References

-

Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. Available at: [Link]

-

Lane, A. N., & Fan, T. W. (2015). NMR-based stable isotope resolved metabolomics in systems biochemistry.[5] Archives of Biochemistry and Biophysics.

-

K Kovacs, et al. (2005). 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. Carbohydrate Research. Available at: [Link]

-

Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards. Available at: [Link]

Sources

Application Note: A Validated GC-MS Protocol for the Quantitative Analysis of ¹³C-Labeled Metabolites from Glucose

Abstract

Stable Isotope Resolved Metabolomics (SIRM), particularly using ¹³C-labeled glucose, is a cornerstone technique for elucidating the intricate workings of cellular metabolism.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust, sensitive, and highly reproducible analytical platform for these studies.[2] This guide provides a comprehensive, field-proven protocol for the quantification of ¹³C-labeled central carbon metabolites derived from glucose. We will move beyond a simple recitation of steps to explain the critical causality behind each phase of the workflow—from initial cell culture and quenching to the nuances of chemical derivatization and data deconvolution. This self-validating system is designed for researchers, scientists, and drug development professionals seeking to generate high-quality labeling data for metabolic flux analysis (MFA).[3][4]

Introduction: The Rationale for ¹³C Tracing via GC-MS

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful method used to quantify the in vivo rates (fluxes) of metabolic pathways.[5] By supplying cells with a ¹³C-labeled substrate, such as [U-¹³C₆]-glucose, we can trace the journey of these heavy carbon atoms as they are incorporated into downstream metabolites.[4] The resulting distribution of ¹³C atoms, known as the mass isotopomer distribution (MID), provides a detailed fingerprint of metabolic pathway activity.[6]

GC-MS is exceptionally well-suited for this application due to several key advantages:

-

High Chromatographic Resolution: GC offers excellent separation of structurally similar metabolites, which is crucial in complex biological extracts.[7]

-

Reproducible Fragmentation: Electron Ionization (EI), the most common ionization source in GC-MS, produces stable and reproducible fragmentation patterns.[7] These patterns are essential for both identifying compounds against established libraries (e.g., NIST, Wiley) and for tracking the ¹³C label within specific fragments of a parent molecule.[8]

-

Sensitivity and Robustness: GC-MS is a highly sensitive technique capable of detecting a wide array of metabolites, particularly those central to primary metabolism like amino acids, organic acids, and sugars.[2][9]

This protocol will detail the end-to-end workflow, ensuring each stage is optimized for the accurate measurement of isotopic enrichment.

Caption: High-level experimental workflow for ¹³C-MFA using GC-MS.

The Protocol: From Cells to Data

This protocol is divided into three core sections: Sample Preparation, GC-MS Analysis, and Data Interpretation. Each step is designed to preserve the in vivo isotopic labeling pattern and ensure analytical accuracy.

Part 2.1: Sample Preparation: Preserving the Metabolic Snapshot

The goal of this phase is to instantly halt all enzymatic activity and efficiently extract the metabolites of interest while removing interfering substances.

2.1.1. Step 1: Metabolic Quenching & Extraction

-

Causality: Metabolism is dynamic, with turnover times for some glycolytic intermediates in the sub-second range. Quenching must be instantaneous to prevent alteration of metabolite levels and labeling patterns post-harvest. Cold methanol achieves this by rapidly dropping the temperature and denaturing enzymes.

Protocol: Quenching and Extraction

-

Prepare a quenching solution of 60% methanol buffered with 25mM HEPES (pH 7.4) and pre-chill it to -40°C.

-

For adherent cells, aspirate the ¹³C-labeling medium and immediately wash with ice-cold PBS. Add the -40°C quenching solution to the plate. For suspension cells, rapidly centrifuge the culture and resuspend the pellet in the quenching solution.

-

Scrape/mix the cells and transfer the slurry to a new tube. This is your cell extract.

-

Add an equal volume of chloroform, vortex vigorously for 5 minutes, and then add an equal volume of ultrapure water.

-

Centrifuge at 4°C at high speed (e.g., 14,000 x g) for 15 minutes to achieve phase separation.

-

Carefully collect the upper aqueous phase, which contains the polar metabolites (sugars, organic acids, amino acids), into a new tube.[9]

-

Completely dry the aqueous extract using a vacuum concentrator (e.g., SpeedVac) or by lyophilization (freeze-drying). Complete removal of water is absolutely critical , as water will react with and inhibit the derivatization reagents.[9][10]

Part 2.2: Chemical Derivatization: Enabling Volatility

-

Causality: Most central carbon metabolites are polar, non-volatile molecules containing functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂).[1] They cannot pass through a GC column in their native state and would decompose at high temperatures. Derivatization replaces the active hydrogens on these groups with non-polar, thermally stable moieties, thereby increasing their volatility.[7][11] We employ a robust two-step process.[7]

Caption: The two-step derivatization workflow for polar metabolites.

Protocol: Two-Step Derivatization

| Step | Action | Reagent & Rationale |

| 1 | Methoximation | Add 20 µL of Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL) to the fully dried sample extract. |

| Rationale: This step targets aldehyde and keto groups. It stabilizes these functional groups by converting them to their methoxime derivatives, which crucially prevents tautomerization (isomerization) that would otherwise lead to multiple derivative peaks for a single sugar or keto-acid, simplifying the resulting chromatogram.[9][10] | ||

| 2 | Incubation 1 | Vortex thoroughly and incubate at 37°C for 90 minutes with shaking. |

| 3 | Silylation | Add 20 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . |

| Rationale: MSTFA is a powerful silylating agent that replaces the remaining active protons on hydroxyl, carboxyl, and amine groups with a non-polar trimethylsilyl (TMS) group. This dramatically increases the volatility and thermal stability of the metabolites, making them suitable for GC analysis.[10] | ||

| 4 | Incubation 2 | Vortex and incubate at 37°C for 30-60 minutes. |

| 5 | Analysis | Transfer the final derivatized sample to a GC-MS autosampler vial for injection. |

Part 2.3: GC-MS Analysis: Separation and Detection

The settings below provide a robust starting point for the analysis of central carbon metabolites. Optimization may be required based on the specific instrument and metabolites of interest.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and temperature control. |

| MS System | Agilent 5977 MSD or equivalent | Single quadrupole systems are the workhorse for targeted MFA. |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar | A low-polarity 5% phenyl-methylpolysiloxane column offers excellent separation for a wide range of TMS-derivatized metabolites. |

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Injector Temp | 250°C | Ensures rapid volatilization of derivatized analytes. |

| Mode | Splitless | Maximizes sensitivity for low-abundance metabolites. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial 60°C, hold 1 min; Ramp to 325°C at 10°C/min; Hold 10 min | A standard temperature ramp that effectively separates metabolites ranging from small organic acids to larger sugars. |

| Ion Source | Electron Ionization (EI) | 70 eV |

| Source Temp | 230°C | Standard temperature to ensure efficient ionization. |

| Acquisition Mode | Full Scan (m/z 50-600) | Used for initial compound identification and qualitative analysis. For quantitative precision, Selected Ion Monitoring (SIM) is superior as it increases dwell time on ions of interest, improving data quality.[3] |

Part 2.4: Data Analysis: From Raw Signal to Biological Insight

The raw GC-MS data contains a wealth of information that must be carefully processed to yield accurate flux values.

Caption: The computational workflow for processing ¹³C-labeling data.

Protocol: Data Processing and Analysis

-

Peak Identification: Process the raw data files using software like Agilent MassHunter or open-source alternatives. Identify metabolites by matching their retention times and mass spectra against a reference library (e.g., NIST) and an in-house standard library.

-

Mass Isotopomer Integration: For each identified metabolite, extract the ion chromatograms for the molecular ion or a characteristic fragment ion. Integrate the peak area for the monoisotopic mass (M+0) and all its heavier isotopologues (M+1, M+2, etc., up to the maximum number of carbons in the fragment).

-

Natural Abundance Correction: The measured signal for each isotopologue contains contributions not only from the ¹³C-tracer but also from the natural abundance of heavy isotopes in the metabolite itself (¹³C, ¹⁵N, etc.) and in the derivatizing agent (¹³C, ²⁹Si, ³⁰Si from MSTFA).[12][13] This background must be corrected using established algorithms, often implemented in software like IsoCor or INCA, to determine the true ¹³C enrichment from the tracer.

-

Flux Calculation: The corrected Mass Isotopomer Distributions (MIDs) are the final input for MFA software. These programs use stoichiometric network models and iterative algorithms to find the set of metabolic fluxes that best explains the measured MIDs, ultimately providing a quantitative map of cellular metabolism.[8]

Conclusion

This application note provides a validated, end-to-end protocol for the quantification of ¹³C-labeled metabolites using GC-MS. By understanding the critical rationale behind each step—from rapid quenching to the necessity of two-stage derivatization and careful data correction—researchers can generate the high-fidelity data required for accurate metabolic flux analysis. This robust methodology serves as a powerful tool for investigating cellular physiology, identifying metabolic dysregulation in disease, and guiding metabolic engineering strategies.

References

-

Alonso, A. P., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry. Available at: [Link]

-

De Souza, D. P. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology. Available at: [Link]

-

Fan, T. W-M., et al. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolomics. Available at: [Link]

-

Nargund, S., et al. (2017). Analysis of stable isotope assisted metabolomics data acquired by GC-MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Shimadzu Corporation. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu Corporation. Available at: [Link]

-

Wiechert, W., et al. (2015). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. Available at: [Link]

-

Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

-

De Souza, D. P. (2013). Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]

-

Antoniewicz, M. R., et al. (2016). 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. Metabolic Engineering. Available at: [Link]

-

Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. Available at: [Link]

-

Buescher, J. M., et al. (2010). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry. Available at: [Link]

-

Fiehn, O., et al. (2022). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and tandem mass spectrometry. Metabolites. Available at: [Link]

-

Alonso, A. P., et al. (2014). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Springer Nature Experiments. Available at: [Link]

-

Dellero, Y., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. MDPI. Available at: [Link]

-

Szecowka, M., et al. (2021). Establishment of a GC-MS-based 13 C-positional isotopomer approach suitable for investigating metabolic fluxes in plant primary metabolism. The Plant Journal. Available at: [Link]

-

Rabinowitz, J. D., & Zamboni, N. (2012). Metabolomics and isotope tracing. Cell. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Quantitative Analysis of Stable Isotopes of Glucose in Blood Plasma Using Quadrupole GC-MS. Shimadzu Corporation. Available at: [Link]

-

Yang, C., et al. (2011). 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides. Plant Physiology. Available at: [Link]

Sources

- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. shimadzu.com [shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. academic.oup.com [academic.oup.com]

- 12. shimadzu.com [shimadzu.com]

- 13. 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides - PMC [pmc.ncbi.nlm.nih.gov]

Using D-Glucose-5-13C in mammalian cell culture experiments

Application Note: Precision Tracing of Glucose Oxidation and Lipogenesis using D-Glucose-5-13C in Mammalian Cell Culture

Abstract

While [U-13C]Glucose is the standard for general metabolic phenotyping and [1,2-13C]Glucose is the gold standard for Pentose Phosphate Pathway (PPP) quantification, D-Glucose-5-13C occupies a unique and critical niche. It is the tracer of choice for specifically isolating mitochondrial glucose oxidation and de novo lipogenesis without the confounding signal losses associated with decarboxylation events in the PPP or the Pyruvate Dehydrogenase (PDH) complex. This guide details the mechanistic logic, experimental protocols, and data interpretation frameworks for utilizing [5-13C]Glucose to quantify glucose-to-Acetyl-CoA flux.

Part 1: The Scientific Basis (The "Why")

To understand the utility of [5-13C]Glucose, one must track the atom mapping of glucose carbons through central metabolism. The selection of this tracer is based on a "survival" strategy—choosing the carbon atom that survives specific decarboxylation bottlenecks.

The Decarboxylation Filters

-

Filter 1: The Pentose Phosphate Pathway (PPP) [1]

-

In the oxidative PPP, Glucose-6-Phosphate is converted to Ribulose-5-Phosphate, releasing C1 as CO₂.

-

Implication: [1-13C]Glucose loses its label here, making it poor for downstream TCA tracing if PPP flux is high.

-

-

Filter 2: The PDH Complex

The [5-13C] Advantage

Glucose C5 survives both filters.

-

Glycolysis: Glucose C5 becomes Pyruvate C2 (the carbonyl carbon).

-

PDH Reaction: Pyruvate C2 becomes Acetyl-CoA C1 (the carbonyl carbon).

-

TCA Entry: [1-13C]Acetyl-CoA condenses with Oxaloacetate to form [1-13C]Citrate.

This creates a "clean" singly-labeled Acetyl-CoA pool, distinct from the complex isotopomer patterns generated by [U-13C]Glucose. This simplicity allows for highly accurate calculation of the Glucose Fraction of Acetyl-CoA (versus fatty acid or ketone oxidation).

*Figure 1: Atom mapping of [5-13C]Glucose. Note how the C5 label (marked with ) bypasses the decarboxylation steps to uniquely label the carbonyl position of Acetyl-CoA.

Part 2: Experimental Protocol

Objective: To achieve isotopic steady state in intracellular metabolites for flux analysis.

Critical Reagents

-

Tracer: D-Glucose-5-13C (99% enrichment).

-

Base Media: Glucose-free DMEM or RPMI 1640 (verify formulation lacks pyruvate if measuring pyruvate metabolism strictly).

-

Serum: Dialyzed FBS (Essential). Standard FBS contains ~5-10 mM unlabeled glucose which will dilute your tracer and ruin the experiment.

-

Quenching Solution: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.

Workflow: Isotopic Steady State Labeling

Step 1: Cell Seeding & Acclimatization

-

Seed cells in 6-well plates (approx. 5x10⁵ cells/well).

-

Culture in standard media until 70-80% confluence. Do not label over-confluent cells as metabolic rates plateau.

Step 2: The Labeling Phase

-

Prepare Labeling Media: Reconstitute Glucose-free base media with Dialyzed FBS (10%) and D-Glucose-5-13C to the physiological concentration (usually 10 mM or 25 mM).

-

Wash cells 2x with warm PBS to remove residual unlabeled glucose.

-

Add Labeling Media.

-

Incubation Time:

-

Glycolytic Intermediates: 1–4 hours.

-

TCA Intermediates (Citrate/Glutamate): 12–24 hours (required for isotopic steady state).

-

Lipids: 24–48 hours.

-

Step 3: Metabolism Quenching (CRITICAL) Speed is vital. Turnover of ATP and G6P occurs in seconds.

-

Place the 6-well plate on a bed of ice.

-

Aspirate media completely.

-

Immediately wash 1x with ice-cold PBS.[5]

-

Immediately add 1 mL of -80°C 80% Methanol .

-

Incibrate at -80°C for 15 minutes to ensure complete lysis and precipitation of proteins.

Step 4: Extraction

-

Scrape cells into the methanol solution while on dry ice.

-

Transfer to Eppendorf tubes.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer supernatant to a new glass vial (plasticizers can interfere with MS).

-

Dry under nitrogen stream.[6]

-

Derivatize (for GC-MS) or resuspend in mobile phase (for LC-MS).

Part 3: Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

When using [5-13C]Glucose, the resulting mass spectra for key metabolites will show specific shifts.

| Metabolite | Expected Label (Major) | Significance |

| Pyruvate | M+1 | Indicates glycolytic flux. |

| Lactate | M+1 | Flux from Pyruvate -> Lactate (LDH). |

| Alanine | M+1 | Flux from Pyruvate -> Alanine (GPT). |

| Citrate | M+1 | Direct entry of Glucose-derived Acetyl-CoA into TCA. |

| Glutamate | M+1 | First turn of TCA cycle (Alpha-KG -> Glutamate). |

| Palmitate | M+2, M+4, M+6... | De novo lipogenesis (Acetyl-CoA units added in pairs). |

Calculating the Glucose Oxidation Fraction

To determine how much of the mitochondrial Acetyl-CoA pool comes from glucose (vs. fatty acids or glutamine), use the enrichment of Glutamate .

Since Glutamate is in rapid equilibrium with Alpha-Ketoglutarate (TCA intermediate), the enrichment of Glutamate M+1 reflects the enrichment of Acetyl-CoA M+1 (after correcting for dilution by oxaloacetate).

Formula for Acetyl-CoA Enrichment (F_ac):

Simplified Proxy: In many cancer lines, the M+1 fraction of Glutamate (relative to total Glutamate pool) is a direct proxy for the contribution of Glucose to the TCA cycle.

Troubleshooting Self-Validation

-

Issue: High M+0 in Lactate despite 24h labeling.

-

Cause: Contamination with unlabeled glucose (did you use Dialyzed FBS?) or high autophagy rates.

-

-

Issue: Appearance of M+2 Citrate.

-

Cause: Pyruvate Carboxylase (PC) activity.[1] [5-13C]Glucose -> [2-13C]Pyruvate. If PC carboxylates this, it enters OAA. If that OAA condenses with labeled Acetyl-CoA, you get M+2. This allows simultaneous estimation of PC vs PDH flux.

-

Part 4: References

-

Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.

-

Significance: Comparative analysis of tracer utility, establishing the specificity of different glucose labels for TCA vs PPP.

-

-

Antoniewicz, M. R. (2015).[7] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.

-

Significance: Authoritative review on MFA methodologies and tracer selection logic.

-

-

Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.

-

Significance: Essential guide for interpreting the M+X patterns described in Part 3.

-

-

TeSlaa, T., & Teitell, M. A. (2014). "Techniques to monitor glycolysis." Methods in Enzymology.

-

Significance: Provides protocols for quenching and extraction critical to the integrity of the data.

-

Sources

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Khan Academy [khanacademy.org]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes: A directional shift within the non-oxidative pentose phosphate pathway supports phagocytosis | bioRxiv [biorxiv.org]

Troubleshooting & Optimization

Improving the accuracy and precision of 13C MFA results

Technical Support Center: Precision C Metabolic Flux Analysis ( C MFA)

Mission Statement: To empower researchers with the rigorous methodological frameworks required to transition from qualitative metabolic observation to quantitative flux precision. This guide addresses the "Three Pillars of Error" in MFA: Tracer Ambiguity , Analytical Noise , and Computational Local Minima .

Module 1: Experimental Design & Tracer Selection

The Core Issue: Wide confidence intervals often stem from "ill-conditioned" network observability, not measurement error. If your tracer doesn't probe the specific bond cleavage events of your pathway, no amount of mass spectrometry precision will resolve the flux.

The "Parallel Labeling" Imperative

Reliance on a single tracer (e.g., [U-

The Solution: Implement Parallel Labeling Experiments (PLE) . This involves running the same biological condition in multiple parallel cultures, each fed a different tracer. The data is then fitted simultaneously to a single flux model.

| Tracer Type | Primary Resolution Target | Mechanism of Action |

| [1,2- | Glycolysis vs. Pentose Phosphate Pathway (PPP) | Distinguishes between C1 decarboxylation (PPP) and C1 retention (EMP). |

| [U- | TCA Cycle & Anaplerosis | Enters directly at |

| [1- | Oxidative PPP | Classic tracer for quantifying flux into the oxidative branch of PPP. |

| [U- | Global Carbon Flow | Generates complex isotopomers useful for polymer biosynthesis but often provides low resolution for split ratios. |

Protocol: Designing a PLE Workflow

-

In Silico Simulation: Before touching a pipette, simulate your expected fluxes using a stoichiometric model.

-

Sensitivity Analysis: Calculate the Jacobian matrix of your MIDs (Mass Isotopomer Distributions) with respect to free fluxes. Select the tracer combination that maximizes the determinant of this matrix (i.e., maximum orthogonality).

-

Execution: Inoculate

flasks (where

Visualization: The PLE Logic Flow

Caption: Workflow for Parallel Labeling Experiments (PLE). Distinct datasets constrain a single model, reducing degrees of freedom.

Module 2: Sample Acquisition & Analytical Precision

The Core Issue: Metabolic turnover rates for key intermediates (e.g., FBP, PEP) are often <1 second. Standard harvesting allows significant "sampling artifacts," altering the observed labeling patterns.

Quenching: The "Cold Trap"

You must arrest enzymatic activity faster than the turnover time of the fastest metabolite in your network.

Protocol: Differential Quenching Strategy

-

For Suspension Cells (Bacteria/Yeast):

-

Direct Quenching: Inject culture broth directly into

60% Methanol (ratio 1:5 sample:methanol). -

Why? Filtration first takes too long (10-30s), altering energy charge (ATP/ADP) and sugar phosphates.

-

-

For Adherent Cells (Mammalian):

-

Step 1: Rapid removal of media (suction).

-

Step 2: Immediate wash with

PBS (optional, see note below) or direct addition of Liquid -

Critical Note: Washing removes extracellular tracer but can induce "leakage" of intracellular metabolites. If sensitivity allows, skip the wash and correct for extracellular matrix effects computationally.

-

Analytical Data Correction

Raw Mass Spectrometry data is not ready for MFA. It contains systematic errors from natural isotope abundance (NA).

The Self-Validating Check: Before modeling, apply an NA-correction algorithm (e.g., IsoCor, IsoCorrectoR) [1].

-

Validation Step: Analyze a standard of unlabeled biomass. The corrected MID should show >99% abundance for M+0. If M+1 is present after correction, your resolution or integration parameters are flawed.

Module 3: Computational Modeling & Statistical Validation

The Core Issue: A model can fit data mathematically but fail biologically. The "Sum of Squared Residuals" (SSR) is your primary diagnostic metric.

The Chi-Square ( ) Test for Goodness-of-Fit

The SSR is the weighted sum of differences between measured (

Acceptance Criteria:

Your fit is statistically acceptable ONLY if:

Troubleshooting High SSR

If your SSR is "red" (statistically rejected), do not proceed to flux interpretation. Use the decision tree below.

Caption: Decision matrix for diagnosing "High SSR" (Poor Fit). Systematic elimination of error sources.

FAQ: Troubleshooting & Optimization

Q: My confidence intervals are huge (e.g., Flux = 100 ± 80). What is wrong? A: You likely have an "unobservable" network structure with your current tracer.

-

Diagnosis: Perform a singular value decomposition (SVD) of the sensitivity matrix.

-

Action: If using [1-

C]Glucose, switch to [1,2-

Q: How do I know if my cells are in "Metabolic Steady State"?

A:

-

Validation: Monitor the Optical Density (OD) and extracellular metabolite concentrations (Glucose, Lactate). They must change linearly (or exponentially for growth) with constant specific rates (

). If the specific consumption rate changes during your experiment, the steady-state assumption is violated.

Q: Can I use GC-MS instead of LC-MS? A: Yes, and often it is preferred for central carbon metabolism.

-

Advantage:[2][3] GC-MS analyzes amino acids (protein hydrolysates), which represent the "integrated" metabolic history of the culture, effectively smoothing out short-term noise.

-

Disadvantage: You lose information about the sugar-phosphate pool sizes.

Q: Why do I see M+1 and M+2 peaks in my "unlabeled" control samples?

A: This is due to Natural Abundance (NA) of

-

Action: You must correct your labeled data using the unlabeled control matrix. If you skip this, you will overestimate flux through pathways that scramble carbon (like the TCA cycle) [3].

References

-

Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. Link

-

Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

-

Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[4][1][3][5][6][7][8][9][10][11] Nature Protocols. Link

-

Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COMPLETE-MFA: complementary parallel labeling experiments technique for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]

- 11. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: D-Glucose-5-¹³C Labeling Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding incomplete labeling in D-Glucose-5-¹³C stable isotope tracing experiments. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying scientific reasoning to empower you to design, execute, and interpret your experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a D-Glucose-5-¹³C tracing experiment?

A: Stable isotope tracing uses substrates labeled with non-radioactive heavy isotopes, like Carbon-13 (¹³C), to follow the metabolic fate of that substrate through cellular pathways.[1][2] D-Glucose-5-¹³C is glucose where the carbon atom at the fifth position has been replaced with a ¹³C isotope. When cells consume this labeled glucose, the ¹³C atom is incorporated into downstream metabolites. By using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, we can detect the mass shift imparted by the ¹³C atom.[2] This allows us to trace the carbon backbone of glucose, quantify the activity of different metabolic pathways (fluxes), and understand how metabolism is reprogrammed in various conditions, such as cancer or in response to drug treatment.[3][4] The specificity of the label at the C5 position provides unique insights into the activity of pathways like the TCA cycle and anaplerosis.

Q2: What is "incomplete labeling" and why is it a problem?

A: In the context of metabolic flux analysis, "incomplete labeling" is a broad term for scenarios where the isotopic enrichment in downstream metabolites is lower than expected or does not reflect the true contribution of the tracer. This can manifest in several ways:

-

Low ¹³C Incorporation: The percentage of a metabolite pool containing the ¹³C label is minimal.

-

Failure to Reach Isotopic Steady State: The labeling pattern of key metabolites has not stabilized by the time of sample collection.[5][6]

-

Signal Dilution: The ¹³C label is diluted by unlabeled carbon sources, confounding the interpretation of pathway activity.

Incomplete labeling is a critical issue because it can lead to the misinterpretation of metabolic fluxes.[5] Accurate flux quantification relies on the assumption that the observed labeling pattern is a direct and stable result of the metabolism of the provided tracer.

Q3: What is isotopic steady state and why is it crucial?

A: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites becomes constant over time.[6] It signifies that the rate of label incorporation into a metabolite pool is balanced by the rate of its turnover. It is important to distinguish this from a metabolic steady state, where the concentrations of metabolites are constant.[6] For most standard ¹³C-Metabolic Flux Analysis (¹³C-MFA) models, achieving isotopic steady state is a core assumption.[5] Analyzing samples before this state is reached will capture a transient phase, potentially underestimating the contribution of the pathway of interest and leading to inaccurate flux calculations.[6]

Troubleshooting Guide: Diagnosing and Solving Incomplete Labeling

This section addresses specific issues you may encounter during your experiments. The following logical diagram outlines a general workflow for troubleshooting common problems.

}

Issue 1: My downstream metabolites show very low ¹³C enrichment.

This is a common challenge indicating that the ¹³C label from D-Glucose-5-¹³C is not being efficiently incorporated into the metabolites of interest.

Possible Cause 1: Failure to Reach Isotopic Steady State.

-

Causality: The labeling duration may be too short for the ¹³C to propagate through the metabolic network and saturate the downstream metabolite pools. Different pools label at different rates; glycolytic intermediates may label in minutes, while TCA cycle intermediates can take hours.[6][7]

-

Solution: Conduct a pilot time-course experiment. Seed multiple identical cultures and harvest them at various time points after introducing the labeled glucose (e.g., 2, 6, 12, 18, 24 hours). Analyze a key downstream metabolite (e.g., citrate) to find the time point where its ¹³C enrichment no longer increases. This determines the minimum incubation time required to achieve steady state for your specific model system.[5]

Possible Cause 2: Dilution from Unlabeled Carbon Sources.

-

Causality: Standard cell culture media components, particularly fetal bovine serum (FBS), contain unlabeled glucose and amino acids.[8] These unlabeled molecules compete with your ¹³C-labeled tracer, diluting the label and reducing the observed enrichment.

-

Solution:

-

Use Dialyzed FBS: Dialyzed FBS has small molecules like glucose and amino acids removed, significantly reducing the pool of unlabeled competitors.

-

Media Formulation: Prepare your labeling medium using a base medium that is free of glucose and other key carbon sources (e.g., glucose-free DMEM). Then, supplement it with your D-Glucose-5-¹³C as the sole glucose source.[1]

-

Wash Step: Before adding the labeling medium, gently wash the cells once with pre-warmed, glucose-free medium to remove any residual unlabeled glucose from the previous culture medium.[1]

-

Possible Cause 3: Tracer Depletion.

-

Causality: Highly metabolic cells can consume all the labeled glucose in the medium before the end of the experiment. Once the tracer is depleted, the cells will switch to metabolizing other available unlabeled sources, or their metabolism may change drastically, leading to a loss or plateauing of label incorporation that is not representative of a true steady state.[8]

-

Solution: Measure the glucose concentration in the spent medium at the end of your experiment. Ensure that a substantial amount of glucose is still present. If it is depleted, you may need to increase the initial concentration of D-Glucose-5-¹³C or shorten the experimental duration.

Issue 2: My mass spectrometry data shows complex isotopic patterns, even in unlabeled samples.

This observation is expected and is due to the natural abundance of heavy isotopes.

-

Causality: Carbon in nature is not 100% ¹²C. Approximately 1.1% of all carbon atoms are the stable isotope ¹³C.[9] Therefore, any given metabolite with 'n' carbon atoms will have a natural distribution of molecules containing zero, one, two, or more ¹³C atoms. This creates a baseline mass isotopomer distribution (MID) that exists independently of your experiment.[10] Your mass spectrometer measures the total ¹³C content, which is the sum of the experimentally introduced label and this natural abundance.[11]

-

Solution: Natural Isotope Abundance Correction. It is essential to correct your raw mass spectrometry data for this natural abundance to isolate the signal from your tracer.[9][12] This is a computational step performed after data acquisition. Correction algorithms use the chemical formula of the metabolite to calculate the theoretical MID from natural abundance and subtract this contribution from the measured MID.[11][13] Several software packages and tools are available for this purpose.[14] Without this correction, flux calculations will be inaccurate.

Issue 3: My ¹³C-MFA model has a poor fit (high Sum of Squared Residuals).

After addressing the issues above, a poor model fit suggests a discrepancy between your experimental reality and the assumptions of your metabolic model.[5]

-

Causality: This can arise from several sources: an incomplete or inaccurate metabolic network model, incorrect atom transition maps, or the activity of metabolic pathways you did not initially consider.[5] For example, if your model assumes the TCA cycle is the only fate for pyruvate but significant pyruvate-to-alanine transamination is occurring, the model will fail to explain the observed labeling in alanine.

-

Solution:

-